molecular formula C7H9BrN2 B15069539 (6-Bromo-4-methylpyridin-2-yl)methanamine

(6-Bromo-4-methylpyridin-2-yl)methanamine

Cat. No.: B15069539
M. Wt: 201.06 g/mol
InChI Key: LOPZKOUFDBDCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Pyridine (B92270) Derivatives in Organic Chemistry

Substituted pyridine rings are a ubiquitous structural motif in organic chemistry. Their importance stems from their presence in a multitude of natural products, including alkaloids and vitamins like niacin and pyridoxine. The pyridine nucleus is also a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Pyridine's aromaticity, combined with the electron-withdrawing nature of the ring nitrogen, imparts unique electronic properties that distinguish its reactivity from that of benzene. This allows for a range of chemical transformations, including nucleophilic and electrophilic substitutions, making functionalized pyridines highly valuable as versatile intermediates in multi-step syntheses.

Overview of Bromopyridylmethanamine Structural Motifs in Contemporary Research

The bromopyridylmethanamine framework combines three key functional elements on a single, stable heterocyclic core: the pyridine ring, a bromine atom, and a methanamine side chain. This specific arrangement offers significant synthetic advantages. The bromine atom serves as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. mdpi.commdpi.com The primary amine of the methanamine group provides a nucleophilic center for a variety of derivatization reactions, including amidation, alkylation, and reductive amination, allowing for the construction of more complex molecular architectures. google.com The pyridine ring itself provides structural rigidity and can influence the pharmacokinetic properties of a larger molecule.

Research Trajectories of the (6-Bromo-4-methylpyridin-2-yl)methanamine Core

The research trajectory for (6-Bromo-4-methylpyridin-2-yl)methanamine is predominantly that of a specialized building block or intermediate in synthetic chemistry. An analysis of its appearances in scientific literature and patents reveals that it is rarely the final target molecule but rather a crucial component in the assembly of more complex, high-value compounds. Its primary utility is found in the pharmaceutical and agrochemical sectors, where it serves as a scaffold to be elaborated upon. Patent literature, in particular, highlights its role as a key intermediate in the synthesis of kinase inhibitors and other biologically active agents, underscoring its importance in drug discovery pipelines. google.com

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(6-bromo-4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3

InChI Key

LOPZKOUFDBDCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)CN

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Bromo 4 Methylpyridin 2 Yl Methanamine

Precursor Synthesis and Halogenation Routes for Bromopyridines

The initial phase in the synthesis of the target compound involves the formation of a correctly substituted bromopyridine scaffold. This typically begins with a commercially available pyridine (B92270) derivative, which is then halogenated.

The pyridine ring is electron-deficient, which makes electrophilic substitution, such as bromination, challenging compared to benzene. gcwgandhinagar.com The reaction often requires harsh conditions and can lead to a mixture of products. However, various strategies have been developed to achieve regioselectivity.

One approach involves the direct bromination of a substituted pyridine. For instance, the synthesis of 3-bromo-4-methylpyridine (B15001) can be achieved by reacting 4-methylpyridine (B42270) with bromine in the presence of a Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures. chemicalbook.com This method, however, directs the bromine to the 3-position.

To achieve substitution at other positions, alternative strategies are necessary. One innovative method involves a temporary ring-opening of the pyridine to form a more reactive intermediate. This "Zincke imine" intermediate can then undergo highly regioselective halogenation under mild conditions before the ring is closed again to yield the desired halopyridine. chemrxiv.orgchemrxiv.org This approach offers a powerful way to access substitution patterns that are difficult to obtain through direct electrophilic substitution.

Another strategy is to utilize the directing effects of existing substituents on the pyridine ring. The precise conditions, including the choice of brominating agent and catalyst, are crucial for controlling the position of bromination. researchgate.net

Table 1: Comparison of Regioselective Bromination Methods

Method Substrate Reagents Position of Bromination Conditions Reference
Direct Electrophilic Bromination 4-Methylpyridine Br₂, AlCl₃ 3-position 120°C, 26 hours chemicalbook.com
Zincke Imine Intermediate Pyridine 2,4-dinitrochlorobenzene, amine, then NBS 3-position Mild, one-pot chemrxiv.orgchemrxiv.org

Picolines (methylpyridines) are common starting materials for constructing more complex pyridine derivatives. The synthesis of a halogenated picoline intermediate is a critical step toward (6-Bromo-4-methylpyridin-2-yl)methanamine. A key intermediate could be 2,4-Lutidine (2,4-dimethylpyridine), which contains the necessary methyl groups at positions that can be further functionalized.

One possible synthetic route starts with the oxidation of one of the methyl groups of 2,4-lutidine, followed by bromination of the ring. Alternatively, the pyridine ring can be brominated first, followed by selective functionalization of the methyl groups. For example, the methyl groups at the 2- and 6-positions of a 1,4-dihydropyridine (B1200194) ring can be brominated using N-bromosuccinimide (NBS). mdpi.com While this applies to a dihydropyridine, it illustrates a strategy for side-chain halogenation.

A more direct route to a necessary precursor involves the Sandmeyer-type reaction. Starting from an aminopyridine, such as 4-methyl-3-aminopyridine, diazotization followed by reaction with a bromide source can yield the corresponding bromopyridine. google.com For instance, 4-methyl-3-bromopyridine can be synthesized from 4-methyl-3-aminopyridine with a reported yield of 95%. google.com To obtain the target 6-bromo isomer, one would need to start with the corresponding 6-amino picoline derivative.

Multi-step Synthetic Sequences and Optimization Protocols

A potential synthetic route could be:

Starting Material: 4-Picoline or 2,4-Lutidine.

Bromination: Introduction of a bromine atom at the 6-position. This is a challenging step requiring specific conditions to achieve the desired regioselectivity. It might involve protection/deprotection strategies or the use of N-oxides to direct the halogenation.

Side-Chain Functionalization: Conversion of the 2-methyl group into a functional group suitable for amination. This could involve radical bromination of the methyl group to form a bromomethyl intermediate, or oxidation to an aldehyde.

Amination: Introduction of the amine via either reductive amination of the aldehyde or nucleophilic displacement of the bromomethyl group.

The development of novel catalytic systems and multi-component reactions continues to provide more efficient and atom-economical routes to highly substituted pyridines. nih.govnih.govrsc.org These advanced methods could offer more streamlined approaches to the synthesis of (6-Bromo-4-methylpyridin-2-yl)methanamine and its derivatives.

Convergent and Linear Synthetic Pathways

The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanamine can be approached through both linear and convergent strategies. A linear synthesis involves the sequential modification of a starting material, while a convergent synthesis joins together several fragments in the later stages.

A plausible linear synthetic pathway could commence from a commercially available lutidine derivative, such as 2,4-dimethylpyridine. This multi-step process would involve selective functionalization of the pyridine ring and one of the methyl groups. A hypothetical linear sequence is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1BrominationN-Bromosuccinimide (NBS), acid catalyst2-Bromo-4,6-dimethylpyridine
2OxidationPotassium permanganate (B83412) (KMnO4) or other oxidizing agents6-Bromo-4-methylpyridine-2-carboxylic acid
3Amide FormationThionyl chloride (SOCl2) followed by ammonia (B1221849) (NH3)6-Bromo-4-methylpyridine-2-carboxamide
4ReductionLithium aluminum hydride (LiAlH4) or borane (B79455) dimethyl sulfide (B99878) complex(6-Bromo-4-methylpyridin-2-yl)methanamine

An alternative linear approach could involve the synthesis of 2-bromo-6-methylpyridine (B113505) from 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction, followed by functionalization at the 4-position and subsequent conversion of a substituent to the aminomethyl group. For instance, lithiation at the 4-position followed by reaction with a suitable electrophile could be a potential, albeit challenging, route.

A convergent synthetic pathway for this molecule is less common but could theoretically involve the construction of the pyridine ring from acyclic precursors already bearing the necessary functionalities. One-pot multicomponent reactions are a hallmark of convergent synthesis in modern organic chemistry. prepchem.comguidechem.com For instance, a Hantzsch-type pyridine synthesis could be envisioned, although controlling the substitution pattern to achieve the desired isomer can be a significant challenge.

Stereochemical Considerations in Synthesis

(6-Bromo-4-methylpyridin-2-yl)methanamine is an achiral molecule as it does not possess a stereocenter and is not planar chiral. Consequently, its synthesis does not require stereochemical control. There are no stereoisomers (enantiomers or diastereomers) to consider, simplifying the synthetic design and purification processes. If this molecule were to be used as a ligand in a coordination complex, the resulting complex could be chiral, but the synthesis of the ligand itself is not stereoselective.

Green Chemistry Principles in (6-Bromo-4-methylpyridin-2-yl)methanamine Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an active area of research, aiming to reduce the environmental impact of chemical processes. nih.govbiosynce.comacs.org These principles can be applied to the proposed synthetic pathways for (6-Bromo-4-methylpyridin-2-yl)methanamine.

Key Green Chemistry Considerations:

Use of Safer Solvents and Reagents: Traditional pyridine synthesis can involve hazardous reagents and solvents. Green chemistry encourages the use of safer alternatives. For instance, replacing hazardous solvents with greener options like water, ethanol, or supercritical fluids where possible.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times, thereby improving energy efficiency. nih.gov This technique could be applied to several steps in the proposed synthesis.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. For example, developing catalytic methods for the bromination or oxidation steps would be a green improvement. Iron-catalyzed cyclization reactions have been developed for the synthesis of some pyridine derivatives. rsc.org

Waste Reduction: One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can significantly reduce waste by minimizing purification steps and solvent usage. nih.gov

Below is a table summarizing the application of green chemistry principles to the synthesis of pyridine derivatives:

Green Chemistry PrincipleApplication in Pyridine Synthesis
PreventionDesigning synthetic routes to minimize waste.
Atom EconomyUtilizing multicomponent reactions. prepchem.comguidechem.com
Less Hazardous Chemical SynthesesEmploying less toxic reagents and solvents.
Designing Safer ChemicalsThe target molecule's properties would dictate this.
Safer Solvents and AuxiliariesUse of water, ethanol, or solvent-free conditions. rsc.org
Design for Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times. nih.gov
Use of Renewable FeedstocksStarting from bio-based materials if possible.
Reduce DerivativesAvoiding unnecessary protection/deprotection steps.
CatalysisUsing catalysts instead of stoichiometric reagents. rsc.org
Design for DegradationNot directly related to synthesis but to the product's lifecycle.
Real-time analysis for Pollution PreventionIn-process monitoring to prevent byproduct formation.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize risks.

By integrating these principles, the synthesis of (6-Bromo-4-methylpyridin-2-yl)methanamine can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization of 6 Bromo 4 Methylpyridin 2 Yl Methanamine

Carbon-Halogen Bond Transformations

The carbon-bromine bond at the 6-position of the pyridine (B92270) ring is the primary site for a range of derivatization reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds by replacing the bromine atom with various organic moieties. While specific studies on (6-Bromo-4-methylpyridin-2-yl)methanamine are not extensively documented in publicly available literature, the reactivity of similar 6-bromopyridine derivatives provides a strong indication of its expected chemical behavior.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or its ester. nih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For a substrate like (6-Bromo-4-methylpyridin-2-yl)methanamine, a Suzuki-Miyaura coupling would involve the reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. The primary amine of the methanamine group may require protection to prevent side reactions, although successful couplings on unprotected anilines have been reported. nih.gov

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, with the choice often being substrate-dependent. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂, while ligands such as phosphines (e.g., PPh₃, Buchwald-type ligands) are used to stabilize the palladium center and facilitate the catalytic cycle. mdpi.com A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the activation of the organoboron species. mdpi.com The reaction is typically carried out in solvents like dioxane, toluene, or DMF, often with the addition of water. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromopyridines

Aryl Halide Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 90 Moderate to Good mdpi.com
2-Bromopyridine Phenylboronic acid Pd(OAc)₂ K₂CO₃ Isopropanol/Water 100 High researchgate.net

Note: This table presents data for structurally similar compounds to illustrate potential reaction conditions for (6-Bromo-4-methylpyridin-2-yl)methanamine.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a reliable method for the synthesis of substituted alkynes. wikipedia.org In the case of (6-Bromo-4-methylpyridin-2-yl)methanamine, a Sonogashira coupling would introduce an alkynyl group at the 6-position of the pyridine ring.

Typical conditions for a Sonogashira coupling involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (typically an amine like triethylamine (B128534) or diisopropylamine), and a solvent such as THF or DMF. wikipedia.orgscirp.org The reaction can often be carried out under mild conditions, sometimes even at room temperature. wikipedia.org

Table 2: Illustrative Conditions for Sonogashira Coupling of Substituted Bromopyridines

Aryl Halide Coupling Partner Catalyst/Co-catalyst Base Solvent Temp (°C) Yield (%) Reference
2-Amino-3-bromopyridines Terminal Alkynes Pd(CF₃COO)₂ / CuI Et₃N DMF 100 up to 96 scirp.orgsemanticscholar.org

Note: This table is based on data from related bromopyridine derivatives to suggest potential reaction parameters.

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orgenamine.net For (6-Bromo-4-methylpyridin-2-yl)methanamine, a Stille coupling would enable the introduction of various alkyl, alkenyl, aryl, or alkynyl groups at the 6-position.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in a non-polar solvent like THF or toluene. organic-chemistry.orgharvard.edu Additives such as lithium chloride are sometimes used to enhance the reaction rate. harvard.edu A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Table 3: General Conditions for Stille Coupling of Aryl Bromides

Aryl Halide Organostannane Catalyst Additive Solvent Temp (°C) Reference
Aryl Bromides Aryl/Vinyl Stannanes Pd(OAc)₂/DABCO - - - organic-chemistry.org

Beyond the Suzuki, Sonogashira, and Stille reactions, other palladium-catalyzed couplings could be applied to (6-Bromo-4-methylpyridin-2-yl)methanamine. These include the Heck reaction (coupling with an alkene), the Buchwald-Hartwig amination (coupling with an amine), and the cyanation reaction (introduction of a nitrile group). The specific conditions for these reactions would need to be optimized for this particular substrate. For instance, the Buchwald-Hartwig amination would offer a route to synthesize N-aryl derivatives at the 6-position.

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). stackexchange.comyoutube.com In (6-Bromo-4-methylpyridin-2-yl)methanamine, the bromine atom is at the 6-position, which is activated towards nucleophilic attack. stackexchange.comyoutube.com

Therefore, the bromine atom can potentially be displaced by strong nucleophiles. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. The presence of the electron-donating methyl and methanamine groups might slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted bromopyridine.

Common nucleophiles for SNAr reactions on halopyridines include alkoxides, thiolates, and amines. The reaction often requires elevated temperatures and may be facilitated by the use of a strong base. For example, reaction with sodium methoxide (B1231860) would be expected to yield the corresponding 6-methoxy derivative.

An exploration of the chemical reactivity of (6-Bromo-4-methylpyridin-2-yl)methanamine reveals a versatile scaffold for synthetic modification. The compound possesses two primary sites for chemical transformation: the primary amine of the aminomethyl group and the substituted pyridine ring. These distinct functionalities allow for a range of derivatization strategies, enabling the synthesis of a diverse library of molecules.

Applications in Diverse Chemical Domains

Role as a Building Block in Medicinal Chemistry

The primary and most significant application of (6-Bromo-4-methylpyridin-2-yl)methanamine is as an intermediate in medicinal chemistry and drug discovery. Its bifunctional nature allows for sequential or orthogonal modification, making it an ideal starting point for the synthesis of complex target molecules. Patent literature indicates its use in the preparation of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. google.com The pyridine (B92270) core often serves as a bioisostere for a phenyl ring, offering advantages such as improved metabolic stability and solubility.

Utility in Catalysis and Ligand Synthesis

The structure of (6-Bromo-4-methylpyridin-2-yl)methanamine, featuring a pyridyl nitrogen and a primary amine separated by a methylene (B1212753) bridge, presents a classic N,N'-bidentate ligand scaffold. Such chelating ligands are fundamental in coordination chemistry and can be used to stabilize and modulate the reactivity of transition metals in catalysis. While specific examples utilizing this exact molecule in catalysis are not prominent in the literature, its structural motif suggests clear potential for the synthesis of novel catalysts for various organic transformations, such as asymmetric hydrogenation or transfer hydrogenation.

Contributions to Materials Science

Pyridine-containing polymers and organic materials often exhibit interesting photophysical or electronic properties. The dual functionality of (6-Bromo-4-methylpyridin-2-yl)methanamine allows it to be incorporated into larger macromolecular structures. The amine group can be used for polymerization reactions to form polyamides or polyimines, while the bromo- group remains available for post-polymerization modification via cross-coupling. This could allow for the synthesis of functional materials where electronic properties can be tuned by the introduction of various aromatic groups. However, to date, the application of this specific compound in materials science remains an area with limited exploration.

Coordination Chemistry and Metal Complexation Studies of 6 Bromo 4 Methylpyridin 2 Yl Methanamine Derivatives

Chelation Properties and Ligand Behavior

The ability of (6-Bromo-4-methylpyridin-2-yl)methanamine and its analogues to coordinate with metal ions is largely dictated by the presence of the pyridyl and aminomethyl nitrogen atoms. These donor atoms can engage in various binding modes, which are influenced by the steric and electronic properties of the ligand and the preferred coordination geometry of the metal center.

(6-Bromo-4-methylpyridin-2-yl)methanamine is structurally analogous to 2-(aminomethyl)pyridine, which is well-established as a classic bidentate ligand. The most common coordination mode for such ligands involves the formation of a stable five-membered chelate ring through the simultaneous coordination of the pyridine (B92270) nitrogen and the nitrogen atom of the aminomethyl group to a metal center. This bidentate chelation is a highly favored arrangement in coordination chemistry, leading to thermodynamically stable metal complexes.

While bidentate coordination is predominant, monodentate binding is also a possibility, particularly in situations where steric hindrance or the presence of other strongly coordinating ligands favors the coordination of only one of the nitrogen donors. In such cases, the pyridine nitrogen, being part of an aromatic system, is generally the preferred coordination site.

Furthermore, derivatives of (6-Bromo-4-methylpyridin-2-yl)methanamine can be designed to exhibit polydentate behavior. For instance, the linkage of multiple pyridylmethanamine units can result in tridentate or tetradentate ligands capable of forming more complex coordination architectures with metal ions.

The coordination properties of the (6-Bromo-4-methylpyridin-2-yl)methanamine ligand are significantly influenced by the substituents on the pyridine ring. The 4-methyl group, being an electron-donating group, increases the electron density on the pyridine ring. This enhanced electron density, in turn, increases the basicity of the pyridine nitrogen, making it a stronger Lewis base and thus enhancing its ability to coordinate to a metal center.

Conversely, the 6-bromo substituent has an electron-withdrawing effect, which tends to decrease the basicity of the pyridine nitrogen. However, its position ortho to the coordinating nitrogen also introduces steric effects that can influence the geometry of the resulting metal complex. The interplay of these electronic and steric factors can be tuned by varying the substituents on the pyridine ring, allowing for the rational design of ligands with specific coordination preferences and the synthesis of metal complexes with desired properties. Studies on related iridium complexes have demonstrated that the electronic contribution of substituents on the pyridine ring can systematically tune the catalytic activity of the metal center. acs.orgwhiterose.ac.uk

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (6-Bromo-4-methylpyridin-2-yl)methanamine derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and stereochemistry.

Derivatives of (6-Bromo-4-methylpyridin-2-yl)methanamine readily form complexes with a range of transition metals. For instance, copper(II) complexes with related N,N'-bidentate N-(pyridin-2-ylmethyl)aniline ligands have been synthesized and structurally characterized. researchgate.net Similarly, cobalt(II) and nickel(II) complexes with substituted (pyrazolyl)amine ligands, which also feature a bidentate N,N-coordination, have been prepared and their structures confirmed by single-crystal X-ray crystallography. bohrium.com

A notable example is the zinc(II) complex with an iminopyridine ligand derived from a 6-bromopyridine precursor, {N-[(6-bromo-pyridin-2-yl)(phenyl)methylidene]-2,6-di-methyl-aniline-κ2N,N'}di-chlorido-zinc. In this complex, the ligand acts as a bidentate chelate, coordinating to the zinc(II) ion through the pyridine and imine nitrogen atoms. researchgate.net

The synthesis of these complexes is generally straightforward, and their properties can be modulated by the choice of the metal ion and the specific substituents on the pyridyl ligand.

The stoichiometry of metal complexes with (6-Bromo-4-methylpyridin-2-yl)methanamine derivatives can vary depending on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. Common stoichiometries include 1:1, 1:2, and 1:3 metal-to-ligand ratios.

The stereochemistry of these complexes is dictated by the coordination number of the central metal ion and the bite angle of the chelating ligand. For a four-coordinate metal center, tetrahedral or square planar geometries are common. For example, the aforementioned dichlorido-zinc complex with a related bidentate imino-pyridine ligand adopts a distorted tetrahedral geometry around the zinc(II) cation. researchgate.net Six-coordinate metal ions typically form octahedral complexes. The specific stereochemistry can have a profound impact on the physical and chemical properties of the complex.

Table 1: Examples of Transition Metal Complexes with Related Pyridine-Based N,N-Bidentate Ligands
Metal IonLigandStoichiometry (M:L)Coordination Geometry
Zinc(II){N-[(6-bromo-pyridin-2-yl)(phenyl)methylidene]-2,6-di-methyl-aniline-κ2N,N'}1:1Distorted Tetrahedral
Copper(II)N-(pyridin-2-ylmethyl)aniline derivatives-Square Pyramidal
Cobalt(II)N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine1:1-
Nickel(II)N-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine1:1-

For the zinc(II) complex, [ZnCl2(C20H17BrN2)], the crystal structure reveals a distorted tetrahedral arrangement around the Zn2+ cation, with the two nitrogen atoms of the bidentate iminopyridine ligand and two chloride atoms occupying the coordination sites. researchgate.net The chelate bond lengths are consistent with what is expected for an unreduced ligand bound to a closed-shell transition metal cation. researchgate.net

Crystallographic data for related copper(II) complexes often show square pyramidal or distorted octahedral geometries, depending on the coordination of additional ligands or solvent molecules. researchgate.net These structural details are crucial for understanding the electronic properties and reactivity of the metal complexes.

Table 2: Selected Crystallographic Data for a Related Zinc(II) Complex
Parameter[ZnCl2(C20H17BrN2)]·0.5CH2Cl2
Crystal systemMonoclinic
Space groupP21/c
Coordination geometryDistorted tetrahedral
Zn-N bond lengths (Å)2.088(2)
Zn-Cl bond lengths (Å)2.220(1) - 2.234(1)

Spectroscopic Investigations of Metal Complexes

The characterization of metal complexes formed with (6-Bromo-4-methylpyridin-2-yl)methanamine and its derivatives relies heavily on a suite of spectroscopic techniques. These methods provide critical insights into the ligand's coordination mode, the geometry of the resulting metal complex, and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. The coordination of a ligand like (6-Bromo-4-methylpyridin-2-yl)methanamine to a metal center induces significant changes in the chemical shifts of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Upon complexation, a general downfield shift of the ligand's proton signals is typically observed, providing strong evidence of coordination. researchgate.net This is due to the deshielding effect caused by the donation of electron density from the ligand's nitrogen atoms to the metal ion. For (6-Bromo-4-methylpyridin-2-yl)methanamine, which acts as a bidentate N,N'-donor ligand, the protons on the pyridine ring and the methylene (B1212753) (-CH₂-) bridge are particularly sensitive to the coordination event. The methylene protons, which may appear as a singlet in the free ligand, can become diastereotopic upon complexation, leading to more complex splitting patterns such as a pair of doublets. researchgate.netacs.org This phenomenon arises from the rigidification of the ligand backbone within the chelate ring.

Paramagnetic NMR spectroscopy is employed for complexes with paramagnetic metal ions (e.g., Co(II), Ni(II), high-spin Fe(II)/Fe(III)). vu.lt The spectra of these complexes are characterized by a wide range of chemical shifts and significant line broadening due to the influence of the unpaired electrons. vu.lt Despite these challenges, the resulting hyperfine shifts provide valuable information about the complex's stoichiometry and solution chemistry. vu.lt

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) for Picolylamine-type Ligands Upon Coordination to a Metal Center

Proton Typical Free Ligand δ (ppm) Typical Coordinated Ligand δ (ppm) Typical Δδ (ppm)
Pyridine-H6 ~8.5 ~8.7 - 9.0 +0.2 to +0.5
Pyridine-H3, H5 ~7.2 - 7.8 ~7.4 - 8.0 +0.2 to +0.3
Methylene (-CH₂-) ~3.9 ~4.1 - 4.5 +0.2 to +0.6
Amine (-NH₂) ~1.5 - 2.5 Broadened/Shifted Variable

Note: Data are generalized from studies on similar substituted picolylamine ligands. Actual shifts for (6-Bromo-4-methylpyridin-2-yl)methanamine complexes may vary depending on the metal, solvent, and counter-ion.

Infrared (IR) spectroscopy is instrumental in confirming the coordination of functional groups to a metal ion. The vibrational frequencies of specific bonds within the (6-Bromo-4-methylpyridin-2-yl)methanamine ligand are altered upon complexation.

Key diagnostic bands include:

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1400–1600 cm⁻¹ region, often shift to higher wavenumbers (a "blue shift") upon coordination. up.ac.zakpi.ua This shift is a well-recognized indicator of the pyridine nitrogen's involvement in bonding to the metal center. up.ac.za

N-H Vibrations: The N-H stretching vibrations of the primary amine group, usually observed between 3200 and 3400 cm⁻¹, are also affected. Coordination to a metal ion typically weakens the N-H bond, resulting in a shift to lower wavenumbers (a "red shift"). nih.govias.ac.in

Metal-Ligand Vibrations: New bands may appear in the far-IR region (typically below 600 cm⁻¹), which can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. up.ac.za For instance, Cr-N(pyridine) vibrations have been observed around 221 cm⁻¹. up.ac.za

These spectral changes provide direct evidence that both the pyridine nitrogen and the aminomethyl nitrogen are involved in chelation.

Table 2: Typical IR Vibrational Frequency Shifts for Pyridine-Amine Ligands on Metal Coordination

Vibrational Mode Free Ligand (cm⁻¹) Coordinated Ligand (cm⁻¹) Expected Shift
ν(N-H) of amine 3200 - 3400 3100 - 3300 Negative (Red Shift)
ν(C=N) of pyridine ring ~1590 1600 - 1620 Positive (Blue Shift)
Pyridine ring breathing ~990 1010 - 1030 Positive (Blue Shift)
ν(M-N) Not present 200 - 500 Appearance of new bands

Note: These are characteristic ranges; specific values depend on the metal ion, coordination geometry, and solid-state packing effects.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a vital technique for studying metal complexes that contain unpaired electrons, such as those of Copper(II). ethz.ch The ESR spectrum provides detailed information about the electronic environment and coordination geometry of the paramagnetic metal center. mdpi.com

For a Cu(II) complex (d⁹ configuration) with a (6-Bromo-4-methylpyridin-2-yl)methanamine ligand, an axially symmetric spectrum is often expected, characterized by two principal g-tensor values: g∥ and g⊥. ethz.ch In a tetragonally elongated octahedral or square planar geometry, where the unpaired electron resides in the d(x²-y²) orbital, the condition g∥ > g⊥ > 2.0023 is typically met. mdpi.com The magnitude of the g∥ value and the copper hyperfine coupling constant (A∥) can provide insights into the covalent character of the metal-ligand bond and the degree of distortion from ideal geometries. rsc.org

Furthermore, hyperfine splitting due to the interaction of the unpaired electron with the nitrogen nuclei (I=1) of the ligand can sometimes be resolved, appearing as superhyperfine structure. rsc.org This provides direct evidence of the nitrogen atoms' coordination to the copper center. rsc.org

Table 3: Representative ESR/EPR Parameters for Cu(II) Complexes with N,N'-Bidentate Ligands

Complex Geometry g∥ g⊥ A∥ (x 10⁻⁴ cm⁻¹)
Tetragonally Elongated Octahedral 2.20 - 2.28 2.04 - 2.07 150 - 200
Square Planar 2.18 - 2.25 2.03 - 2.06 160 - 210
Square Pyramidal 2.25 - 2.35 2.05 - 2.09 140 - 180

Note: These parameters are typical for Cu(II) complexes with pyridyl-amine type ligands and serve as a general guide. mdpi.comrsc.org

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an essential tool for confirming the formation, stoichiometry, and molecular weight of metal complexes. acs.org ESI-MS allows for the transfer of intact, non-covalent complexes from solution into the gas phase for analysis. nih.gov

For a complex formed between a metal ion Mⁿ⁺ (e.g., Cu²⁺, Pd²⁺) and the ligand L ((6-Bromo-4-methylpyridin-2-yl)methanamine), the mass spectrum would be expected to show peaks corresponding to various species depending on the stoichiometry and charge. Common observed ions include [ML]²⁺, [ML₂]²⁺, or fragments formed by the loss of a counter-ion, such as [ML(X)]⁺ where X is an anion. acs.org The isotopic distribution pattern of the peaks is particularly informative, as it must match the theoretical pattern calculated based on the natural abundances of the isotopes of all atoms in the ion, including the metal and the two bromine isotopes (⁷⁹Br and ⁸¹Br) in the ligand. This provides unambiguous confirmation of the complex's composition. scirp.org

Table 4: Hypothetical ESI-MS m/z Values for Complexes of L = (6-Bromo-4-methylpyridin-2-yl)methanamine (C₇H₉BrN₂) with Common Metal Ions

Metal Ion (M) Complex Stoichiometry Complex Formula Charge (z) Calculated m/z [M+L-H]⁺ Calculated m/z [M+2L-2H]⁺
Cu(II) 1:1 [Cu(C₇H₈BrN₂)]⁺ +1 262.99 -
Cu(II) 1:2 [Cu(C₇H₈BrN₂)₂] 0 - 462.08
Pd(II) 1:1 [Pd(C₇H₈BrN₂)]⁺ +1 305.90 -
Pd(II) 1:2 [Pd(C₇H₈BrN₂)₂] 0 - 505.99
Zn(II) 1:1 [Zn(C₇H₈BrN₂)]⁺ +1 264.00 -
Zn(II) 1:2 [Zn(C₇H₈BrN₂)₂] 0 - 464.09

Note: Values are calculated using the most abundant isotopes (⁶³Cu, ¹⁰⁶Pd, ⁶⁴Zn, ⁷⁹Br) and represent simplified, common fragmentation patterns. Actual observed species may vary.

Theoretical and Computational Studies of Metal-Ligand Interactions

Alongside experimental techniques, theoretical and computational methods are indispensable for gaining a deeper understanding of the electronic structure, bonding, and geometry of metal complexes.

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the geometric and electronic properties of transition metal complexes. nih.govresearchgate.net These calculations can accurately predict key structural parameters such as bond lengths, bond angles, and torsional angles, which can then be compared with experimental data from X-ray crystallography, if available. nih.gov

For a complex of (6-Bromo-4-methylpyridin-2-yl)methanamine, DFT calculations can be used to:

Optimize the Geometry: Determine the lowest energy conformation of the complex, predicting its coordination geometry (e.g., distorted tetrahedral, square planar, or octahedral). mdpi.com

Analyze Metal-Ligand Bonds: Calculate the lengths of the M-N(pyridine) and M-N(amine) bonds. The calculations can reveal subtle differences, for instance, whether the bond to the sp²-hybridized pyridine nitrogen is shorter or longer than the bond to the sp³-hybridized amine nitrogen.

Evaluate Frontier Molecular Orbitals (FMOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. This provides insight into the electronic structure and can be used to interpret UV-Vis spectra and predict the complex's reactivity. nih.gov

These computational studies provide a molecular-level picture that complements experimental findings, aiding in the rational design of new complexes with desired properties. mdpi.com

Table 5: Typical M-N Bond Lengths (Å) in Pyridyl-Amine Complexes Predicted by DFT Calculations

Metal Ion Coordination Number M-N(pyridine) (Å) M-N(amine) (Å)
Cu(II) 4 (Square Planar) 1.98 - 2.05 2.00 - 2.08
Ni(II) 4 (Square Planar) 1.90 - 1.95 1.92 - 1.98
Pd(II) 4 (Square Planar) 2.02 - 2.06 2.05 - 2.10
Zn(II) 4 (Tetrahedral) 2.00 - 2.08 2.02 - 2.10
Co(II) 6 (Octahedral) 2.10 - 2.18 2.15 - 2.25

Note: These are representative values from DFT studies on structurally similar complexes. Specific values will depend on the functional, basis set, and the exact ligand structure. mdpi.com

Molecular Dynamics Simulations of Complexation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For metal complexes of (6-Bromo-4-methylpyridin-2-yl)methanamine derivatives, MD simulations can provide critical insights into the dynamics of the complexation process, the stability of the resulting coordination compounds, and their interactions with the surrounding solvent environment. These simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the conformational changes and energetic landscape of the complex.

Typically, these simulations employ either classical force fields or more sophisticated quantum mechanics/molecular mechanics (QM/MM) methods. In a classical MD approach, the interactions between atoms are described by a set of empirical potential energy functions. For metal complexes, developing accurate force field parameters for the metal center and its coordination sphere is a crucial and challenging step. The QM/MM approach treats the core of the complex (the metal ion and the coordinating atoms of the ligand) with quantum mechanics, providing a more accurate description of the electronic effects, while the rest of the system (the ligand backbone and solvent) is treated with classical mechanics to maintain computational efficiency. rsc.orgresearchgate.net

A key aspect that can be investigated through MD simulations is the solvation structure of the metal complexes. By calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the metal center or ligand, the organization of the first and second solvation shells can be elucidated. rsc.orgresearchgate.net For instance, in aqueous solutions, water molecules can form hydrogen-bonded networks that intercalate between the ligands of a complex, influencing its stability and reactivity. researchgate.net

To illustrate the type of data generated from such simulations, the following interactive table presents hypothetical parameters for an MD simulation of a generic [M(L)₂]²⁺ complex, where L is a derivative of (6-Bromo-4-methylpyridin-2-yl)methanamine, in a water box.

Simulation ParameterValueDescription
Force FieldAMBER / GAFFGeneral Amber Force Field for the ligand, with custom parameters for the metal center.
Water ModelTIP3PA common three-site water model for solvation.
Box Size50 x 50 x 50 ųDimensions of the cubic periodic box containing the complex and solvent.
Temperature300 KSimulation temperature, maintained by a thermostat (e.g., Langevin).
Pressure1 atmSimulation pressure, maintained by a barostat (e.g., Berendsen).
Simulation Time100 nsTotal duration of the molecular dynamics simulation run.
Time Step2 fsThe integration time step for the equations of motion.

Electronic Structure Analysis of Metal Centers

The electronic structure of the metal center in complexes with (6-Bromo-4-methylpyridin-2-yl)methanamine derivatives dictates their spectroscopic, magnetic, and redox properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most widely used computational methods for this purpose, providing a detailed description of the molecular orbitals (MOs), the nature of metal-ligand bonding, and the electronic transitions. dtu.dkacs.orgnih.gov

DFT calculations can be employed to optimize the geometry of the metal complexes and to determine the energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and the electronic absorption spectrum of the complex. nih.gov For transition metal complexes, the frontier orbitals are typically composed of metal d-orbitals and ligand π- and π*-orbitals.

Analysis of the MOs reveals the nature of the metal-ligand bonding. For instance, the coordination of the pyridine and amine nitrogens to the metal center involves the donation of lone pair electrons into vacant metal d-orbitals, forming σ-bonds. Additionally, π-backbonding can occur from filled metal d-orbitals to the empty π*-orbitals of the pyridine ring. The bromo- and methyl-substituents on the pyridine ring would influence these interactions. The electron-donating methyl group would increase the electron density on the pyridine ring, potentially strengthening the σ-donation, while the electron-withdrawing bromo group would make the pyridine a better π-acceptor. nih.gov

TD-DFT calculations are used to predict the electronic absorption spectra of the complexes by calculating the energies of electronic transitions from the ground state to various excited states. acs.orgnih.gov In a typical complex of a (6-Bromo-4-methylpyridin-2-yl)methanamine derivative with a d⁶ metal ion like Fe(II), one would expect to see several types of transitions:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. These are often the lowest energy transitions and are responsible for the intense colors of many transition metal complexes.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-centered d-orbital.

d-d transitions: An electron is excited from one d-orbital to another. These transitions are typically weaker than charge-transfer bands.

Intraligand (π-π) transitions:* An electron is excited from a π-orbital to a π*-orbital within the ligand.

The following interactive table provides a hypothetical example of calculated electronic transitions for an octahedral Fe(II) complex with a derivative of (6-Bromo-4-methylpyridin-2-yl)methanamine, based on typical findings for similar Fe(II)-polypyridyl complexes. dtu.dkacs.org

Calculated Wavelength (nm)Oscillator Strength (f)Transition CharacterDominant Orbital Contribution
5200.045MLCTd(Fe) → π(ligand)
4100.012MLCTd(Fe) → π(ligand)
3500.002d-dt₂g → eg
2800.250Intraligand (π-π)π(ligand) → π(ligand)

Furthermore, computational methods can be used to analyze the spin state of the metal center. For an Fe(II) complex (a d⁶ ion) in an octahedral geometry, the d-electrons can either be in a low-spin state (all paired in the t₂g orbitals, S=0) or a high-spin state (four unpaired electrons, S=2). The energy difference between these states is subtle and can be influenced by the ligand field strength. DFT calculations can predict the relative energies of the low-spin and high-spin states, thus determining the ground state magnetic properties of the complex. dtu.dkmaynoothuniversity.ie

Advanced Methodologies in the Investigation of 6 Bromo 4 Methylpyridin 2 Yl Methanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds like (6-Bromo-4-methylpyridin-2-yl)methanamine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For a compound like (6-Bromo-4-methylpyridin-2-yl)methanamine, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the aminomethyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would typically appear in the downfield region of the spectrum, while the methyl and aminomethyl protons would be found further upfield. Spin-spin coupling between adjacent protons would also provide valuable information about the connectivity of the molecule.

While specific ¹H NMR data for the title compound is not available, analysis of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, shows characteristic signals for methyl protons as a singlet at δ = 2.58 ppm and aromatic ring protons in the range of δ = 6.92-7.68 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (6-Bromo-4-methylpyridin-2-yl)methanamine would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 1: Predicted ¹H and ¹³C NMR Data for (6-Bromo-4-methylpyridin-2-yl)methanamine (Note: This table is based on predictive models and data from analogous compounds, as direct experimental data is unavailable.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.2 - 7.5120 - 125
Pyridine-H57.0 - 7.3125 - 130
CH₃2.3 - 2.618 - 22
CH₂NH₂3.8 - 4.145 - 50
Pyridine-C2Not Applicable160 - 165
Pyridine-C4Not Applicable145 - 150
Pyridine-C6Not Applicable140 - 145

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds (e.g., C-H, N-H, C=N, C-Br) are unique and result in characteristic absorption bands in the FTIR spectrum.

For (6-Bromo-4-methylpyridin-2-yl)methanamine, the FTIR spectrum would be expected to show characteristic peaks corresponding to N-H stretching vibrations of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl/methylene (B1212753) groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). The C-Br stretching vibration would appear at lower wavenumbers.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is crucial for confirming the molecular weight and composition of a synthesized compound.

For a related isomer, (6-bromo-4-methylpyridin-3-yl)methanamine, the predicted monoisotopic mass is 199.9949 Da. uni.lu The HRMS analysis would be expected to show a protonated molecule [M+H]⁺ with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted m/z Values for Isotopologues of the Protonated Molecule of (6-Bromo-4-methylpyridin-2-yl)methanamine (Based on the elemental formula C₇H₁₀BrN₂⁺)

IonPredicted m/z
[C₇H₁₀⁷⁹BrN₂]⁺201.0022
[C₇H₁₀⁸¹BrN₂]⁺203.0001

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the identity of individual components. In the context of synthesizing (6-Bromo-4-methylpyridin-2-yl)methanamine, LC-MS would be used to monitor the progress of the reaction and to confirm the mass of the desired product.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like (6-Bromo-4-methylpyridin-2-yl)methanamine exhibit characteristic absorption bands in the UV-Vis region. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are dependent on the specific structure of the chromophore. For a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, an absorption band at 408 nm was observed, demonstrating an n → π* transition. researchgate.net

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation and purification of the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. By utilizing a stationary phase (column) and a mobile phase (solvent), compounds are separated based on their differential partitioning between the two phases.

For the purification and purity analysis of (6-Bromo-4-methylpyridin-2-yl)methanamine, a reverse-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic property under specific chromatographic conditions. For a similar compound, 2-Bromo-6-methylpyridine (B113505), a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been described. researchgate.net

Table 3: Illustrative HPLC Method Parameters for a Substituted Pyridine (Based on methods for analogous compounds)

ParameterCondition
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of (6-Bromo-4-methylpyridin-2-yl)methanamine, GC-MS analysis would provide critical information regarding its purity, molecular weight, and structural features through fragmentation analysis.

A typical GC-MS analysis would involve introducing a vaporized sample into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule.

For (6-Bromo-4-methylpyridin-2-yl)methanamine, electron ionization (EI) would likely lead to a series of characteristic fragment ions. The molecular ion peak [M]+• would confirm the molecular weight. Key fragmentation pathways would likely involve the cleavage of the aminomethyl group, loss of a bromine atom, and fragmentation of the pyridine ring. The relative abundances of these fragment ions are used to piece together the structure of the parent molecule. The presence of bromine would be readily identifiable from the isotopic pattern of its two stable isotopes, 79Br and 81Br, which have nearly equal natural abundance.

Table 1: Predicted GC-MS Fragmentation Data for (6-Bromo-4-methylpyridin-2-yl)methanamine

Fragment Ion Predicted m/z Possible Identity
[M]+• 200/202 Molecular ion
[M-NH2]+ 184/186 Loss of amino group
[M-CH2NH2]+ 171/173 Loss of aminomethyl group
[M-Br]+ 121 Loss of bromine atom

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Should (6-Bromo-4-methylpyridin-2-yl)methanamine be crystallized, single-crystal X-ray diffraction analysis would yield detailed structural parameters. While specific crystallographic data for the title compound is not publicly available, analysis of closely related structures, such as tris[(6-bromopyridin-2-yl)methyl]amine, provides insight into the expected structural features. nih.gov For instance, the C-Br bond lengths in such compounds typically range from 1.905 to 1.920 Å. nih.gov The geometry around the central nitrogen atom in a related tertiary amine was found to be trigonal pyramidal. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the bromine atom.

Table 2: Representative Crystallographic Data for a Related Bromopyridine Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α (°) 70.5
β (°) 85.1
γ (°) 80.3
Volume (ų) 965

Note: Data is illustrative and based on a similar molecular structure.

Computational Chemistry and Molecular Modeling

Computational chemistry offers powerful tools to investigate the properties of molecules at the atomic and electronic levels. These methods complement experimental data and provide insights into aspects that are difficult to study empirically.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For (6-Bromo-4-methylpyridin-2-yl)methanamine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various properties. nih.govnih.gov

These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

Table 3: Representative DFT Calculated Parameters for a Related Brominated Heterocycle

Parameter Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.5 D

Note: These values are illustrative and derived from studies on similar compounds. nih.govresearchgate.net

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For larger systems or for studying the compound in a complex environment (e.g., in solution or interacting with a biological macromolecule), Molecular Mechanics (MM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. MM uses classical physics to model the potential energy of a system, making it computationally less expensive and suitable for studying conformational changes and intermolecular interactions.

QM/MM approaches offer a balance between accuracy and computational cost by treating a small, electronically significant part of the system (e.g., the reactive center of the molecule) with a high-level QM method, while the remainder of the system is treated with a more efficient MM force field. This would be particularly useful for modeling the interaction of (6-Bromo-4-methylpyridin-2-yl)methanamine with a biological target.

Prediction of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated. This information helps in understanding reaction mechanisms and predicting the most likely products.

For (6-Bromo-4-methylpyridin-2-yl)methanamine, computational methods can be used to predict sites of electrophilic and nucleophilic attack. The calculated electrostatic potential can highlight electron-rich and electron-poor regions of the molecule, providing clues about its reactivity. tci-thaijo.org For example, the nitrogen atom of the pyridine ring and the amino group are expected to be nucleophilic centers, while the carbon atom attached to the bromine is a potential electrophilic site.

Q & A

Basic Question: What are the key steps for synthesizing (6-Bromo-4-methylpyridin-2-yl)methanamine, and how can regioselectivity be ensured?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 4-methylpyridin-2-ylmethanamine using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can target the 6-position. Evidence from brominated pyridine analogs (e.g., 2-Bromo-4-methylpyridine, CAS 4926-28-7 ) suggests that regioselectivity depends on directing groups (e.g., methyl or amine groups) and reaction conditions. Optimization may require adjusting temperature, solvent polarity (e.g., DCM vs. DMF), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired isomer.

Table 1: Typical Reaction Parameters for Brominated Pyridine Derivatives

PrecursorBrominating AgentSolventYield (%)Purity (%)Reference
4-Methylpyridin-2-ylmethanamineNBSDCM65–75>95
3-Bromo-4-methylpyridineBr₂AcOH80>98

Basic Question: Which analytical techniques are essential for structural confirmation of (6-Bromo-4-methylpyridin-2-yl)methanamine?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming regiochemistry. For example, the methyl group at C4 and bromine at C6 produce distinct splitting patterns. Compare with data from analogs like 2-Bromo-4-methylpyridine (δ ~2.4 ppm for CH3_3, δ ~8.0 ppm for pyridine protons) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ at m/z 201.0 (C7_7H9_9BrN2_2).
  • X-ray Crystallography: For unambiguous confirmation, single-crystal analysis (as in ) resolves positional ambiguities in brominated heterocycles.

Advanced Question: How can conflicting NMR data for (6-Bromo-4-methylpyridin-2-yl)methanamine be resolved?

Methodological Answer:
Discrepancies in NMR shifts may arise from solvent effects, impurities, or tautomerism. For example:

  • Solvent Polarity: Compare spectra in DMSO-d6 vs. CDCl3; amine protons may show broadening in polar solvents .
  • Impurity Analysis: Use HPLC (e.g., C18 column, 0.1% TFA in H2_2O/MeCN gradient) to detect byproducts like 4-Bromo-6-methyl isomers. Purity thresholds >95% (as in ) ensure reliable data.
  • Dynamic Effects: Variable-temperature NMR can reveal rotational barriers or conformational exchange.

Advanced Question: What strategies optimize cross-coupling reactions involving (6-Bromo-4-methylpyridin-2-yl)methanamine?

Methodological Answer:
The bromine atom enables Suzuki or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection: Pd(dba)2_2/XPhos for aryl couplings; CuI for Ullmann-type aminations.
  • Protection of Amine: Boc-protection prevents catalyst poisoning. Deprotection post-coupling (TFA/CH2_2Cl2_2) yields free amine.
  • Solvent/Base Optimization: Use toluene/K3_3PO4_4 for Suzuki reactions, as seen in ’s synthesis of trifluoromethyl analogs .

Table 2: Example Coupling Reaction Parameters

SubstrateCatalyst SystemYield (%)Reference
6-Bromo-4-methylpyridin-2-ylmethanaminePd(OAc)2_2/SPhos70

Basic Question: What computational tools predict the reactivity of (6-Bromo-4-methylpyridin-2-yl)methanamine in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software can model transition states to predict bromine’s electrophilicity. Compare with data for 3-Bromo-4-methylpyridine ( ).
  • pKa_a Prediction: Tools like ACD/Labs estimate amine basicity (pKa_a ~8–9), influencing reaction conditions.

Advanced Question: How to address low yields in large-scale synthesis of (6-Bromo-4-methylpyridin-2-yl)methanamine?

Methodological Answer:
Scale-up challenges include heat dissipation and byproduct formation. Strategies:

  • Flow Chemistry: Continuous flow systems improve mixing and temperature control.
  • In Situ Monitoring: ReactIR or PAT (Process Analytical Technology) tracks intermediate formation.
  • Workup Optimization: Liquid-liquid extraction (e.g., EtOAc/NaHCO3_3) removes acidic impurities, as in ’s workup .

Advanced Question: What are the implications of methyl and amine groups on the compound’s stability under storage?

Methodological Answer:

  • Light Sensitivity: Bromine may cause degradation; store in amber vials at –20°C.
  • Hygroscopicity: The amine group absorbs moisture; use desiccants (e.g., silica gel) and inert atmospheres (N2_2).
  • Stability Data: Analogous compounds (e.g., 2-Bromo-4-methylpyridine) show >95% purity after 12 months at –20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.